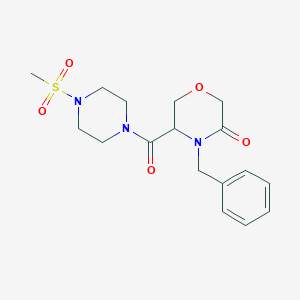

4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one

Description

4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core substituted at the 4-position with a benzyl group and at the 5-position with a piperazine-1-carbonyl moiety.

Properties

IUPAC Name |

4-benzyl-5-(4-methylsulfonylpiperazine-1-carbonyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-26(23,24)19-9-7-18(8-10-19)17(22)15-12-25-13-16(21)20(15)11-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFPMCNGOHWMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the morpholine ring, followed by the introduction of the benzyl group and the piperazine ring. The final step involves the addition of the methylsulfonyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler morpholine derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound exhibits potential anticancer properties by interacting with specific molecular targets involved in cell proliferation and apoptosis. Studies suggest that it can induce cell cycle arrest and promote programmed cell death in various cancer cell lines.

Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes, which can be crucial for developing new therapeutic agents. The unique combination of morpholine and piperazine rings enhances its binding affinity to enzyme active sites, making it a valuable candidate for drug design.

Biological Studies

Protein-Ligand Interactions : The compound's ability to bind to proteins makes it useful for studying protein-ligand interactions. This can lead to insights into the mechanisms of diseases and the development of new drugs.

Cellular Pathways : Investigations into how this compound affects various cellular pathways are ongoing. Understanding these interactions can help elucidate its therapeutic potential in treating diseases beyond cancer.

Industrial Applications

The synthesis of 4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one involves multi-step organic synthesis, which can be optimized for industrial production. This includes:

- Continuous Flow Reactors : Utilizing advanced reactor technologies to enhance yield and purity.

- Quality Control Measures : Implementing stringent quality control protocols to ensure consistency in production.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Binding Affinity Studies : Research has demonstrated that the morpholine and piperazine rings enhance binding to enzyme active sites due to conformational flexibility, which is critical for drug design.

- Antitumor Activity Evaluation : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic activity against human cancer cell lines, including colon, breast, and cervical cancer.

- Mechanism of Action Exploration : Investigations into how this compound interacts with specific enzymes or receptors are ongoing, providing insights into its biological effects and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolone Derivatives

Example Compound : 4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (, Compound 1)

- Core Structure : Triazol-3-one vs. morpholin-3-one.

- Substituents: Piperazine linked to a 4-fluorophenyl group (electron-withdrawing) vs. methylsulfonyl-piperazine (polar, sulfonyl donor). Thiomorpholine (sulfur-containing) at the 2-position vs. benzyl group in the target compound.

- Pharmacological Relevance : Triazolones are often explored as kinase or protease inhibitors. The fluorophenyl group may enhance blood-brain barrier penetration, whereas the methylsulfonyl group in the target compound could improve solubility and metabolic stability .

Pyrazolo-Pyrimidinone Derivatives

Example Compound : 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one ()

- Core Structure : Pyrazolo[4,3-d]pyrimidin-7-one vs. morpholin-3-one.

- Substituents: Deuterated methyl-piperazine sulfonyl group (isotopic labeling for metabolic studies) vs. non-deuterated methylsulfonyl-piperazine. Ethoxy and propyl groups enhance lipophilicity, contrasting with the benzyl group’s aromatic bulk.

- Pharmacological Relevance: Pyrazolo-pyrimidinones are established phosphodiesterase (PDE) inhibitors. The deuterated piperazine in may reduce metabolic clearance, while the target compound’s morpholinone core could favor different binding conformations .

Phthalazinone Derivatives (Olaparib Analogs)

Example Compounds :

- Compound D1 : 4-(4-Fluoro-3-(3-methyl-4-(phenylsulfonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

- Compound D2 : 4-(4-Fluoro-3-(4-(phenylsulfonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one ()

- Core Structure : Phthalazin-1(2H)-one (PARP inhibitor scaffold) vs. morpholin-3-one.

- Substituents :

- Phenylsulfonyl-piperazine (bulky, hydrophobic) vs. methylsulfonyl-piperazine (smaller, polar).

- Fluorobenzyl group enhances target selectivity in PARP inhibition.

- Pharmacological Relevance : These compounds are designed as Olaparib analogs targeting poly(ADP-ribose) polymerase (PARP). The methylsulfonyl group in the target compound may reduce off-target interactions compared to phenylsulfonyl groups .

Structural and Functional Comparison Table

Key Research Findings and Implications

- Piperazine Modifications : Methylsulfonyl groups (target compound) improve solubility over phenylsulfonyl () but may reduce membrane permeability compared to fluorophenyl () .

- Core Flexibility: Morpholin-3-one’s six-membered ring may offer conformational advantages over five-membered triazolones or rigid phthalazinones in binding pocket accommodation.

Biological Activity

4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one is a synthetic compound featuring a morpholine ring, a piperazine moiety, and a methylsulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and effects on various cellular pathways. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 381.4 g/mol. The structure includes:

- Morpholine ring : Contributes to the compound's basicity and potential for interaction with biological targets.

- Piperazine moiety : Known for its role in drug design, particularly in neuropharmacology.

- Methylsulfonyl group : Enhances solubility and may influence metabolic stability.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory activity against various enzymes, including:

- Monoamine oxidase (MAO) : Inhibitors of MAO are significant in treating depression and other mood disorders. The structure suggests potential MAO-B inhibition, which warrants further investigation.

- Acetylcholinesterase (AChE) : Compounds with piperazine and morpholine rings have shown promise as AChE inhibitors, making them candidates for Alzheimer's disease treatment.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound may possess antimicrobial activities. The presence of the sulfonyl group can enhance the interaction with microbial targets, leading to:

- Bactericidal effects : In vitro assays could reveal Minimum Inhibitory Concentrations (MIC) against various bacterial strains.

Anticancer Activity

The structural components of this compound suggest potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through:

- Cell cycle arrest : By targeting specific kinases involved in cell division.

- Induction of apoptosis : Promoting programmed cell death in cancer cells.

Case Studies and Research Findings

The proposed mechanism of action involves binding to specific enzymes or receptors, altering their activity. The compound's unique functional groups likely facilitate interactions with target sites, leading to the observed biological effects. For instance:

- Binding affinity : The morpholine and piperazine rings may enhance binding to enzyme active sites due to their conformational flexibility.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other compounds in its class:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Benzylmorpholine | Morpholine ring only | Moderate antibacterial activity |

| Piperazine derivatives | Piperazine ring | Antidepressant and antipsychotic effects |

| Methylsulfonylmethane | Sulfonyl group | Anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one, and how can reaction yields be improved?

- Methodological Answer : The synthesis of morpholinone-piperazine hybrids typically involves coupling reactions between morpholinone intermediates and functionalized piperazine derivatives. For example, benzyl-protected piperazine-1-carboxylate analogs can be synthesized under standard conditions (e.g., DMF at 50°C) with yields up to 57% . To improve yields, consider optimizing reaction stoichiometry, using coupling agents like EDCI/HOBt, or employing microwave-assisted synthesis. Post-reaction purification via silica gel chromatography and TLC monitoring (GF254 plates) ensures product integrity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for verifying substituent positions and stereochemistry. For instance, δ 2.31–2.58 ppm in 1H NMR corresponds to piperazine methylene protons . High-resolution mass spectrometry (HRMS) confirms molecular weight, while FTIR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups . Purity can be validated via HPLC (≥95%) or SFC for enantiomeric excess (ee) analysis .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Target-specific assays (e.g., enzyme inhibition for kinases or carbonic anhydrases) should be prioritized. For example, hCA I/II inhibition assays using acetazolamide as a control can quantify activity . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50 values calculated using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s neuropharmacological potential?

- Methodological Answer : Focus on modifying the benzyl group (e.g., halogenation or methoxy substitution) and the methylsulfonyl-piperazine moiety. Evaluate dopamine/serotonin receptor binding affinity via competitive radioligand assays (e.g., [³H]spiperone for D2 receptors) . Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding poses to guide synthetic efforts .

Q. What strategies resolve contradictions in biological data, such as conflicting IC50 values across studies?

- Methodological Answer : Inconsistent IC50 values may arise from assay conditions (e.g., pH, temperature) or cell line variability. Replicate experiments under standardized protocols (e.g., PDSP guidelines for receptor binding ). Cross-validate using orthogonal methods: SPR for binding kinetics and functional assays (e.g., cAMP modulation for GPCRs) . Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Use chiral catalysts (e.g., Ir-based complexes) for asymmetric allylic amination, as demonstrated for morpholinone intermediates . Monitor enantiomeric purity via SFC with chiral columns (e.g., Chiralpak AD-H). Enantioselective steps should be prioritized early in the synthesis to avoid racemization during downstream reactions .

Q. What computational approaches predict the compound’s drug-likeness and off-target effects?

- Methodological Answer : Calculate physicochemical parameters (logP, TPSA) using SwissADME. For off-target profiling, employ similarity ensemble approach (SEA) or machine learning models (e.g., DeepChem). Toxicity risks (e.g., PAINS alerts) can be flagged with FAF-Drugs4 . Molecular dynamics simulations (e.g., GROMACS) assess binding stability to primary targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility and bioavailability predictions?

- Methodological Answer : Experimental solubility (e.g., shake-flask method in PBS) often deviates from computational predictions (e.g., ESOL). To reconcile, measure kinetic solubility via nephelometry and compare with calculated values. Bioavailability can be optimized by modifying polar groups (e.g., replacing methylsulfonyl with tetrazole) to balance logP (ideal range: 2–5) and TPSA (<140 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.